Paniculidine A

Descripción general

Descripción

Paniculidine A is a natural product found in Murraya exotica, Murraya paniculata, and Glycosmis pentaphylla with data available.

Aplicaciones Científicas De Investigación

Chemical Structure and Synthesis

Paniculidine A belongs to the class of alkaloids, specifically indole derivatives. Its structure is characterized by a complex arrangement that contributes to its biological activity. The synthesis of this compound and related compounds has been a subject of interest, particularly in the development of novel therapeutic agents.

Recent studies have demonstrated various synthetic pathways for producing this compound and its derivatives. For instance, one-pot synthesis methods have been explored, showcasing efficient routes to generate multisubstituted 1-alkoxyindoles, which include this compound as a significant product .

Cytotoxic Effects

This compound exhibits notable cytotoxic properties against various cancer cell lines. Research indicates that it can inhibit the growth of human breast cancer cells by inducing cell cycle arrest . This mechanism is partly attributed to its ability to regulate gene transcription involved in the cell cycle.

Antimicrobial Properties

The compound has demonstrated antimicrobial activity, making it a candidate for developing new antibiotics. Studies have shown that derivatives of this compound possess effective inhibitory actions against pathogenic bacteria .

Inhibition of Enzymes

This compound and its analogs have been identified as inhibitors of lactate dehydrogenase-A (LDH-A), an enzyme implicated in cancer metabolism. This inhibition suggests potential applications in cancer therapy by targeting metabolic pathways essential for tumor growth .

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases. The compound's ability to modulate inflammatory pathways enhances its therapeutic potential .

Potential in Traditional Medicine

Given its origins in traditional herbal medicine, this compound is being investigated for its role in integrative health practices. Its use in traditional remedies underscores the importance of phytochemicals in modern pharmacology .

Case Studies and Research Findings

Several case studies have explored the applications of this compound:

- Cancer Treatment : In vitro studies have shown that this compound can significantly reduce cell viability in breast cancer cell lines, with IC50 values indicating potent cytotoxicity .

- Antibacterial Activity : Clinical evaluations revealed that derivatives of this compound exhibited effective antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, highlighting its potential as a lead compound for antibiotic development .

- Mechanistic Studies : Investigations into the molecular mechanisms of action have revealed that this compound can induce apoptosis in cancer cells through mitochondrial pathways, providing insights into its therapeutic applications in oncology .

Propiedades

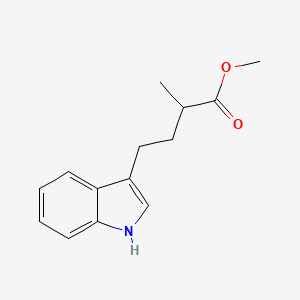

IUPAC Name |

methyl 4-(1H-indol-3-yl)-2-methylbutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO2/c1-10(14(16)17-2)7-8-11-9-15-13-6-4-3-5-12(11)13/h3-6,9-10,15H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSINFMIOMWBGDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CNC2=CC=CC=C21)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.